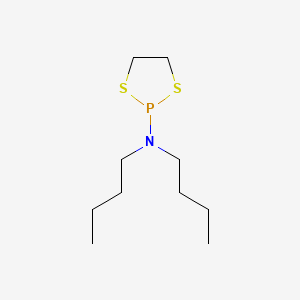
1,3,2-Dithiaphospholane, 2-(dibutylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dithiaphospholane, 2-(dibutylamino)- is a chemical compound with the molecular formula C10H22NPS2 It is known for its unique structure, which includes a phosphorus atom bonded to two sulfur atoms and a nitrogen atom bonded to two butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- typically involves the reaction of phosphorus trichloride (PCl3) with a suitable dithiol compound in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings to obtain the desired compound.
化学反応の分析
Types of Reactions
1,3,2-Dithiaphospholane, 2-(dibutylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require the presence of a nucleophile and a suitable solvent, such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
1,3,2-Dithiaphospholane, 2-(dibutylamino)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1,3,2-Dithiaphospholane, 2-(dibutylamino)- involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in both synthetic and biological applications.
類似化合物との比較
Similar Compounds
- 1,3,2-Dithiaphospholane, 2-(dimethylamino)-
- 1,3,2-Dithiaphospholane, 2-(diethylamino)-
- 1,3,2-Dithiaphospholane, 2-(dipropylamino)-
Comparison
Compared to its similar compounds, 1,3,2-Dithiaphospholane, 2-(dibutylamino)- is unique due to its longer butyl chains, which can influence its solubility, reactivity, and overall chemical behavior. The presence of butyl groups can also affect the compound’s interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
73987-22-1 |
|---|---|
分子式 |
C10H22NPS2 |
分子量 |
251.4 g/mol |
IUPAC名 |
N,N-dibutyl-1,3,2-dithiaphospholan-2-amine |
InChI |
InChI=1S/C10H22NPS2/c1-3-5-7-11(8-6-4-2)12-13-9-10-14-12/h3-10H2,1-2H3 |
InChIキー |
QIUMVPDZHZJKCG-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)P1SCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


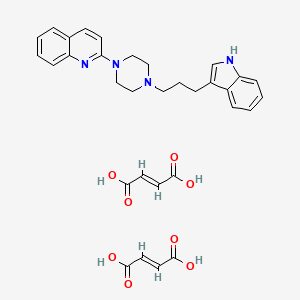
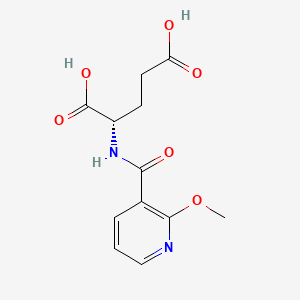
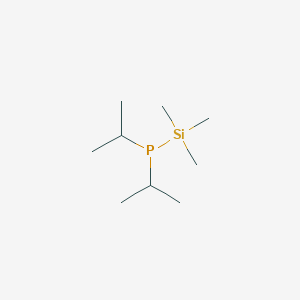



![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
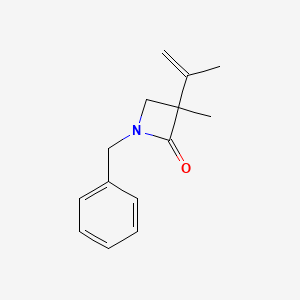
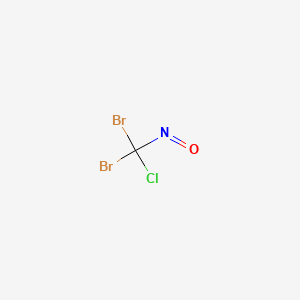
![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)



